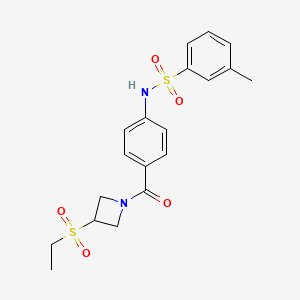

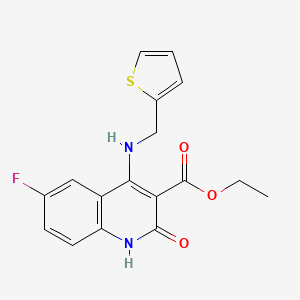

N-(4-(3-(ethylsulfonyl)azetidine-1-carbonyl)phenyl)-3-methylbenzenesulfonamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

N-(4-(3-(ethylsulfonyl)azetidine-1-carbonyl)phenyl)-3-methylbenzenesulfonamide is a chemical compound that is commonly known as AZD9291. It is a third-generation epidermal growth factor receptor (EGFR) tyrosine kinase inhibitor (TKI) that is used to treat non-small cell lung cancer (NSCLC) patients who have developed resistance to first-line EGFR TKIs.

Applications De Recherche Scientifique

Antimicrobial and Antifungal Activities

A study involving a sulfonamide derivative, 4-methyl-N-(4-methylphenylsulfonyl)-N-phenylbenzenesulfonamide, highlighted its structural characterization using spectroscopic methods and quantum chemical calculations. Importantly, this compound exhibited significant antibacterial and antifungal activities, underscoring the potential of sulfonamide derivatives in developing new antimicrobial agents (Eren, Özdemir. Koçak, & Özdemir, 2018).

Anticancer and Radiosensitizing Evaluation

Sulfonamide derivatives have been synthesized and evaluated for their in-vitro anticancer activity and radiosensitizing potential. Novel series of these compounds showed higher activity than doxorubicin, a standard in cancer treatment, indicating their promise as new anticancer drug candidates (Ghorab, Ragab, Heiba, El-Gazzar, & Zahran, 2015).

Structural and Spectroscopic Analysis

The structural and spectroscopic investigation of sulfonamide derivatives provides insights into their molecular geometries and electronic properties. These studies are essential for understanding the compound's potential interactions and mechanisms of action within biological systems (Eren, Özdemir. Koçak, & Özdemir, 2018).

Carbonic Anhydrase Inhibitory Effects

Research on dibenzenesulfonamides has revealed their potent inhibitory effects on carbonic anhydrase isoenzymes, particularly those associated with tumors, suggesting their utility in developing anticancer therapies. These compounds have demonstrated efficacy in inducing apoptosis and autophagy pathways in cancer cells (Gul et al., 2018).

Chemical Synthesis Methodologies

Studies on the chemical synthesis of sulfonamide derivatives, including radical-chain reactions and condensation reactions, provide valuable methodologies for creating complex molecules with potential biological activities. Such research contributes to expanding the chemical toolbox available for drug discovery and development (Dang & Roberts, 1996).

Mécanisme D'action

Target of Action

The primary target of the compound N-(4-(3-(ethylsulfonyl)azetidine-1-carbonyl)phenyl)-3-methylbenzenesulfonamide is Pyruvate Kinase M2 (PKM2) . PKM2 is an enzyme that plays a crucial role in the regulation of the glycolytic pathway, which is the process of converting glucose into pyruvate, and generating energy for the cell .

Mode of Action

This compound acts as a modulator of PKM2 . By interacting with this enzyme, the compound can influence its activity, thereby affecting the rate of the glycolytic pathway .

Biochemical Pathways

The action of this compound on PKM2 impacts the glycolytic pathway . This pathway is crucial for cellular energy production, and its modulation can have downstream effects on various cellular processes that depend on this energy .

Result of Action

The molecular and cellular effects of this compound’s action are closely tied to its modulation of PKM2 and the resulting changes in the glycolytic pathway . By influencing this pathway, the compound can affect cellular energy production and potentially other processes that depend on this energy .

Propriétés

IUPAC Name |

N-[4-(3-ethylsulfonylazetidine-1-carbonyl)phenyl]-3-methylbenzenesulfonamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H22N2O5S2/c1-3-27(23,24)18-12-21(13-18)19(22)15-7-9-16(10-8-15)20-28(25,26)17-6-4-5-14(2)11-17/h4-11,18,20H,3,12-13H2,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XAMHDSSMVQQQGC-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCS(=O)(=O)C1CN(C1)C(=O)C2=CC=C(C=C2)NS(=O)(=O)C3=CC=CC(=C3)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H22N2O5S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

422.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-(4-(3-(4-chlorophenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazine-1-carbonyl)-4H-chromen-4-one](/img/structure/B2702871.png)

![(3S,4S)-4-Cyclopentyl-1-[(2-methylpropan-2-yl)oxycarbonyl]pyrrolidine-3-carboxylic acid](/img/structure/B2702873.png)

![4-((3,4-dihydroisoquinolin-2(1H)-yl)sulfonyl)-N-(naphtho[2,1-d]thiazol-2-yl)benzamide](/img/structure/B2702876.png)

![4-Chloro-2-[(2-chlorobenzyl)sulfanyl]-5,6,7,8-tetrahydroquinazoline](/img/structure/B2702878.png)

![2-[4-(2,6-Dimethylpyrimidin-4-yl)piperazin-1-yl]-N-ethylpyrimidin-4-amine](/img/structure/B2702886.png)

![2-[[1-(5-Methylthiophen-2-yl)sulfonylpiperidin-3-yl]methoxy]pyridine-4-carbonitrile](/img/structure/B2702889.png)

![N-{[5-(3,5-dimethyl-1,2-oxazol-4-yl)furan-2-yl]methyl}-2-phenylbutanamide](/img/structure/B2702890.png)

amino]-10-oxa-4-azatricyclo[5.2.1.0~2,6~]dec-8-ene-3,5-dione](/img/structure/B2702893.png)